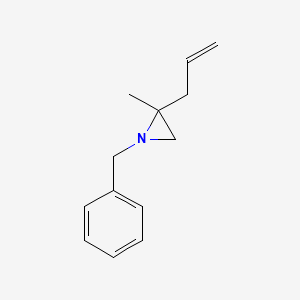
Aziridine, 2-methyl-1-(phenylmethyl)-2-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridine, 2-methyl-1-(phenylmethyl)-2-(2-propenyl)- is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis. The compound’s unique structure, featuring a phenylmethyl and a propenyl group, contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2-methyl-1-(phenylmethyl)-2-(2-propenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an allylic amine with a halogenated compound, followed by cyclization using a base. The reaction conditions often include:
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Temperature: Moderate temperatures ranging from 0°C to 50°C.
Catalysts: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of aziridines often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Industrial methods may also employ more robust catalysts and advanced purification techniques to meet the required standards.
化学反応の分析
Types of Reactions
Aziridine, 2-methyl-1-(phenylmethyl)-2-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the aziridine ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Oxaziridines or N-oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines, thiols, or alcohol derivatives.
科学的研究の応用
Aziridine, 2-methyl-1-(phenylmethyl)-2-(2-propenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactive nature.
作用機序
The mechanism of action of aziridine, 2-methyl-1-(phenylmethyl)-2-(2-propenyl)- involves its high ring strain, which makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various intermediates that can interact with molecular targets. The specific pathways and molecular targets depend on the nature of the nucleophile and the reaction conditions.
類似化合物との比較
Similar Compounds
Azetidines: Four-membered nitrogen-containing heterocycles with lower ring strain compared to aziridines.
Epoxides: Three-membered oxygen-containing heterocycles with similar ring strain and reactivity.
Cyclopropanes: Three-membered carbon-containing rings with comparable ring strain but different reactivity.
Uniqueness
Aziridine, 2-methyl-1-(phenylmethyl)-2-(2-propenyl)- is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of the phenylmethyl and propenyl groups allows for unique interactions and applications in various fields, distinguishing it from other aziridines and similar compounds.
特性
CAS番号 |
831201-02-6 |
|---|---|
分子式 |
C13H17N |
分子量 |
187.28 g/mol |
IUPAC名 |
1-benzyl-2-methyl-2-prop-2-enylaziridine |
InChI |
InChI=1S/C13H17N/c1-3-9-13(2)11-14(13)10-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3 |
InChIキー |
SLKPTGLKEKKADA-UHFFFAOYSA-N |
正規SMILES |
CC1(CN1CC2=CC=CC=C2)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B14214015.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)
![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)
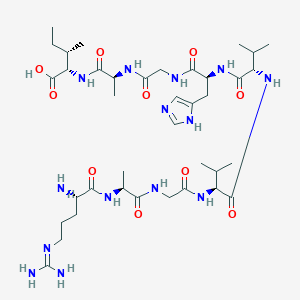
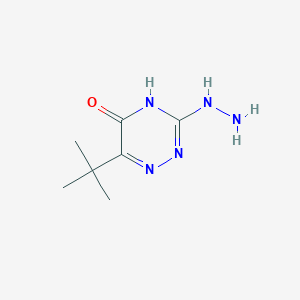

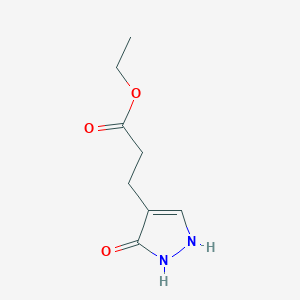
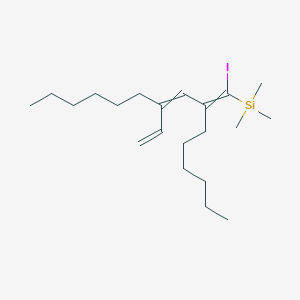
![N-[5-(Methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14214063.png)

![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)
![2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B14214079.png)

![4-[(Pyrimidin-5-yl)ethynyl]benzonitrile](/img/structure/B14214086.png)
